

Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Piperazin-2-ylmethanol dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Piperazin-2-ylmethanol dihydrochloride**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation, characterization, and quality control of **Piperazin-2-ylmethanol dihydrochloride** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **Piperazin-2-ylmethanol dihydrochloride**. These predictions are derived from established principles of spectroscopy and data from structurally related piperazine derivatives.

Predicted ^1H NMR Data (D_2O , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	1H	H-2
~ 3.6 - 3.8	m	2H	-CH ₂ OH
~ 3.2 - 3.5	m	4H	H-3, H-5
~ 3.0 - 3.2	m	2H	H-6

Note: In the dihydrochloride salt, the piperazine ring nitrogens are protonated, leading to a downfield shift of all proton signals compared to the free base. The exact chemical shifts and multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.

Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 60 - 65	-CH ₂ OH
~ 55 - 60	C-2
~ 40 - 45	C-3, C-5
~ 38 - 43	C-6

Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Strong, Broad	O-H stretch (alcohol), N-H stretch (ammonium)
2800 - 3000	Medium	C-H stretch (aliphatic)
2400 - 2700	Broad	N ⁺ -H stretch (ammonium salt)
1580 - 1650	Medium	N-H bend (ammonium)
1400 - 1480	Medium	C-H bend (scissoring)
1000 - 1150	Strong	C-O stretch (primary alcohol), C-N stretch

Note: The IR spectrum of the dihydrochloride salt will be characterized by the broad and strong absorptions corresponding to the O-H and N⁺-H stretching vibrations.

Predicted Mass Spectrometry Data (ESI+)

m/z	Interpretation
117.097	[M+H] ⁺ (Monoisotopic mass of the free base)
99.086	[M+H - H ₂ O] ⁺
87.081	[M+H - CH ₂ OH] ⁺

Note: Under Electrospray Ionization (ESI), the observed mass will correspond to the protonated free base (Piperazin-2-ylmethanol).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Piperazin-2-ylmethanol dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Piperazin-2-ylmethanol dihydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a 5 mm NMR tube.
- Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (¹H NMR):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (depending on concentration).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
- Acquisition Parameters (¹³C NMR):
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the internal standard.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare the sample as a Potassium Bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

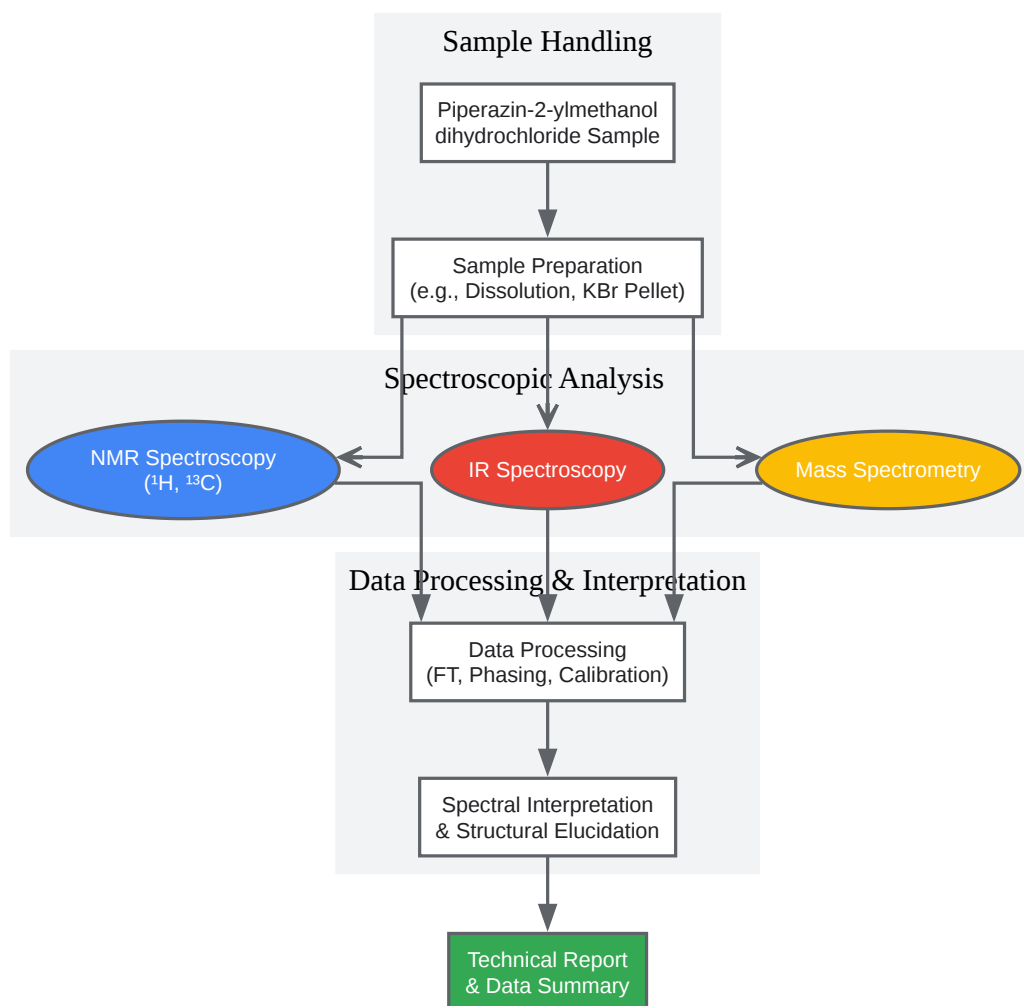
Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water, to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in the positive ion mode.
 - The mass range should be set to scan for the expected molecular ion.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Piperazin-2-ylmethanol dihydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b169416#spectroscopic-data-nmr-ir-ms-of-piperazin-2-ylmethanol-dihydrochloride>]

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